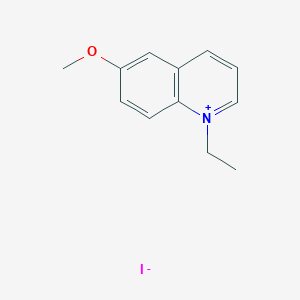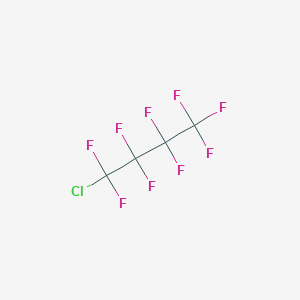
1-Chlorononafluorbutan
Übersicht
Beschreibung
1-Chlorononafluorobutane is a chemical compound with the molecular formula C4ClF9. It is a member of the class of compounds known as perfluoroalkyl chlorides. These compounds are characterized by the presence of a chlorine atom attached to a perfluorinated carbon chain. 1-Chlorononafluorobutane is known for its stability and resistance to chemical reactions, making it useful in various industrial applications .
Wissenschaftliche Forschungsanwendungen
1-Chlorononafluorobutane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds.
Biology: It is employed in the study of biological membranes due to its ability to interact with lipid bilayers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly for targeting specific tissues.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chlorononafluorobutane can be synthesized through the reaction of perfluorobutyl iodide with chlorine gas. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the substitution of the iodine atom with a chlorine atom. The reaction can be represented as follows:
C4F9I+Cl2→C4ClF9+I2
Industrial Production Methods
In industrial settings, the production of 1-Chlorononafluorobutane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency. Additionally, purification steps, such as distillation, are employed to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorononafluorobutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions involve the replacement of the chlorine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Hydroxide Ions: The reaction with hydroxide ions can lead to the formation of perfluorobutanol.
Amines: Reaction with amines can produce perfluorobutylamines.
Thiols: Reaction with thiols can yield perfluorobutylthiols.
Major Products Formed
The major products formed from these substitution reactions depend on the nucleophile used. For example, the reaction with hydroxide ions produces perfluorobutanol, while the reaction with amines yields perfluorobutylamines .
Wirkmechanismus
The mechanism of action of 1-Chlorononafluorobutane involves its interaction with various molecular targets. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and influence cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Chlorononafluorobutane can be compared with other perfluorinated compounds, such as perfluorobutyl iodide and perfluorobutyl bromide. These compounds share similar chemical structures but differ in their reactivity and applications.
Perfluorobutyl Iodide: More reactive due to the presence of the iodine atom, making it useful in different synthetic applications.
Perfluorobutyl Bromide: Less reactive than the iodide but more reactive than the chloride, offering a balance between reactivity and stability.
The uniqueness of 1-Chlorononafluorobutane lies in its stability and resistance to chemical reactions, making it suitable for applications where chemical inertness is desired .
Eigenschaften
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUDNRMHWCAPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC4F9, C4ClF9 | |
| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371491 | |
| Record name | 1-Chlorononafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-89-4 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorononafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chlorononafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)
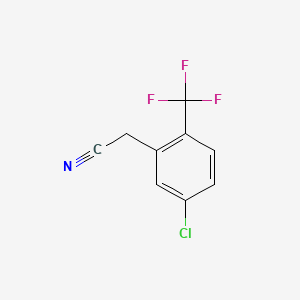
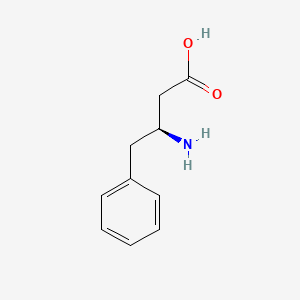

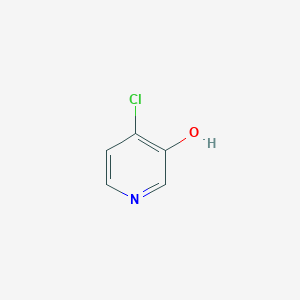
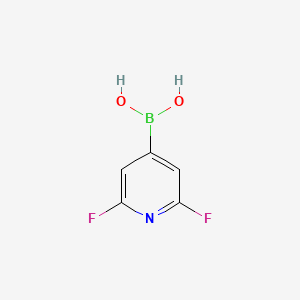
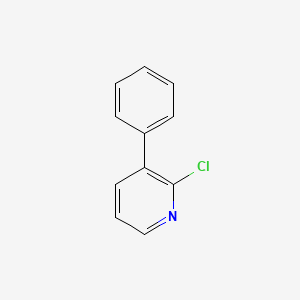
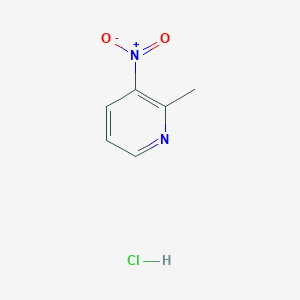
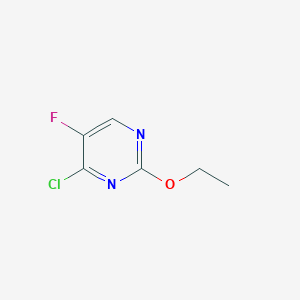
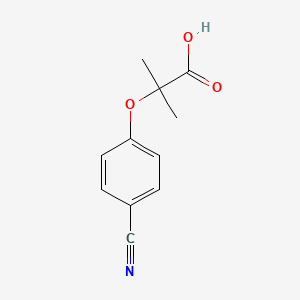
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
